molecular formula C9H7BrFNS2 B8288288 6-Bromo-2-(2-fluoroethylthio)benzo[d]thiazole

6-Bromo-2-(2-fluoroethylthio)benzo[d]thiazole

Cat. No. B8288288
M. Wt: 292.2 g/mol
InChI Key: FLJLQVTXYBTXAR-UHFFFAOYSA-N
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Patent
US08420052B2

Procedure details

To 6-bromobenzo[d]thiazole-2-thiol (160 mg, 0.65 mmol) and 1-bromo-2-fluoroethane (165 mg, 1.3 mmol) in 5 mL of NMP was added Cs2CO3 (635 mg, 1.95 mmol). The mixture was stirred at rt for 5 hours. It was added water (20 mL) and precipitate was collected through filtration and washed with water (10 mL) and dried under high vacuum. The crude product was purified with silica chromatography (5% to 30% EtOAc in hexane) to afford 6-Bromo-2-(2-fluoroethylthio)benzo[d]thiazole as a yellow solid (88 mg, 46%). MS (ESI) m/z 291.9, 293.9 (M+H+).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([SH:9])[S:8][C:4]=2[CH:3]=1.Br[CH2:13][CH2:14][F:15].C([O-])([O-])=O.[Cs+].[Cs+].O>CN1C(=O)CCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([S:9][CH2:13][CH2:14][F:15])[S:8][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)S)C=C1
Name
Quantity
165 mg
Type
reactant
Smiles
BrCCF
Name
Cs2CO3
Quantity
635 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected through filtration
WASH
Type
WASH
Details
washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified with silica chromatography (5% to 30% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)SCCF)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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